![molecular formula C20H22N6O5S2 B2893747 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 496029-09-5](/img/structure/B2893747.png)
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of sulfadimethoxine . It has been characterized using various spectroscopic techniques .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-dimethoxypyrimidine and 4-acetamidobenzenesulfonyl chloride . After the reaction is complete, the reaction mixture is cooled down and the precipitate is filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . The molecular formula is C14H16N4O5S .Physical And Chemical Properties Analysis
The compound has a density of 1.431g/cm3 . The molecular weight is 352.36600 and the exact mass is 352.08400 . The compound’s LogP value is 3.05630 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-substituted Sulfanilamide derivatives, including molecules similar to the query compound, have been synthesized and characterized using various spectroscopic methods like IR, NMR, UV-Vis, LCMS, and HRMS. These compounds often exhibit distinct molecular conformations and packing, with thermal properties assessed through Thermogravimetric and Differential Scanning Calorimetric methods (Lahtinen et al., 2014).
Crystal Structure Analysis
- Compounds with structural similarities to the query molecule have been studied for their crystal structures. These structures often show a folded conformation, with significant intramolecular hydrogen bonding influencing the overall molecular structure (Subasri et al., 2016).
Vibrational Spectroscopy and Quantum Computational Approach
- Vibrational spectroscopy, including Raman and Fourier Transform Infrared Spectroscopy, has been employed to characterize compounds structurally similar to the query molecule. These studies are augmented by quantum computational approaches, providing insights into geometric equilibrium, hydrogen bonding, and vibrational wavenumbers (Jenepha Mary et al., 2022).
Molecular Docking and Drug Likeness Analysis
- The antiviral potency of related compounds has been investigated through molecular docking against specific proteins, like SARS-CoV-2 protease. These studies often include an analysis of drug likeness based on Lipinski's rule and other pharmacokinetic properties (Mary et al., 2020).
Antibacterial and Antifungal Activities
- Some derivatives of the query compound have been screened for their antibacterial and antifungal activities against various strains. These activities are often influenced by the specific structural changes in the molecule (Lahtinen et al., 2014).
Study of Fluorescence Binding with Bovine Serum Albumin
- The interactions of similar compounds with bovine serum albumin have been investigated using fluorescence and UV-Vis spectral studies. This includes the determination of thermodynamic parameters, binding constants, and conformational changes in the albumin (Meng et al., 2012).
Wirkmechanismus
Target of Action
The primary target of Oprea1_061822 is the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . These targets play a crucial role in the body’s immune response, particularly in the process of phagocytosis, where they help to eliminate foreign substances and pathogens.
Mode of Action
Oprea1_061822 interacts with its targets by inhibiting the zymosan-induced oxidative bursts. This inhibition is quantified by an IC50 value of 2.5 ± 0.4 µg/mL for whole blood phagocytes and 3.4 ± 0.3 µg/mL for isolated polymorphonuclear cells . This interaction results in a decrease in the oxidative bursts, which in turn reduces the inflammatory response.
Biochemical Pathways
The compound’s action affects the biochemical pathway related to inflammation. Specifically, it downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalized inflammation . At the same time, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Result of Action
The result of Oprea1_061822’s action is a significant reduction in inflammation. This is evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines . The compound’s action also results in the inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O5S2/c1-12-9-13(2)22-20(21-12)32-11-17(27)23-14-5-7-15(8-6-14)33(28,29)26-16-10-18(30-3)25-19(24-16)31-4/h5-10H,11H2,1-4H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSVUYUFZNFOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2893664.png)
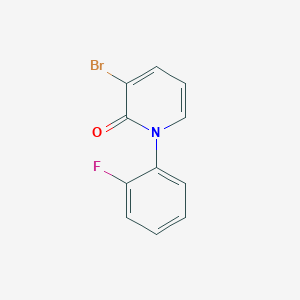
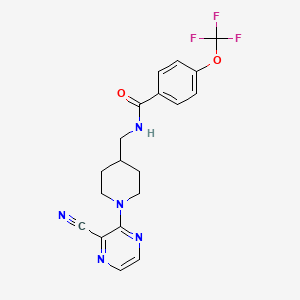
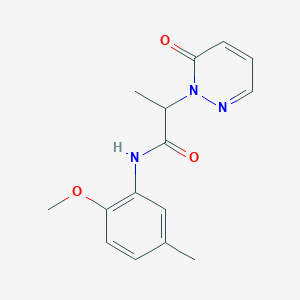
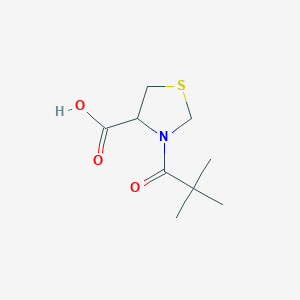
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
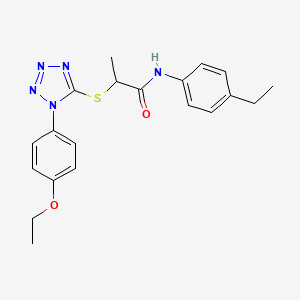
![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)
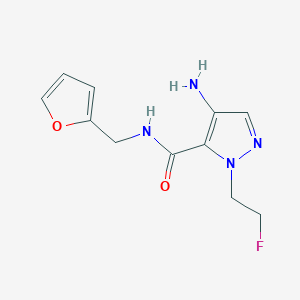
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2893679.png)
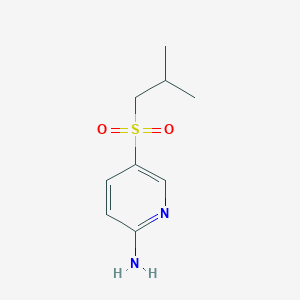
![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)